![molecular formula C10H10FN3OS B1478714 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2098098-00-9](/img/structure/B1478714.png)
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (FPTO) is a heterocyclic compound belonging to the oxadiazole family. It is a highly versatile chemical compound that has been used in a variety of scientific research applications due to its unique properties. FPTO has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Sensing Applications
Compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have been explored for their potential in sensing applications. Novel thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated favorable properties as aniline sensors through fluorescence quenching mechanisms. These compounds exhibit high quenching constants, suggesting their utility in the detection of aniline via fluorescence quenching (L. Naik, I. Khazi, & G. H. Malimath, 2018).
Cytotoxic Evaluation
Research into novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety has shown these compounds to possess anticancer properties. Synthesized compounds were evaluated for their cytotoxicity against various cell lines, highlighting the potential of these molecules in cancer therapy (V. Adimule et al., 2014).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have been synthesized and assessed for their antifungal and apoptotic activity against Candida species. Some compounds exhibited potent antifungal activity, and apoptotic effects on Candida, suggesting their use as antifungal agents (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).
Antimicrobial Activities
Several studies have focused on the synthesis and characterization of novel 1,3,4-oxadiazole derivatives for antimicrobial applications. For instance, novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains (A. Kaneria et al., 2016).
Herbicidal Activity
Research into 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety has shown these compounds to possess moderate to high herbicidal activity against various graminaceous plants, highlighting their potential in agriculture (H. Tajik & A. Dadras, 2011).
Optoelectronic Properties
The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored, with findings indicating their potential application in OLEDs, solar cells, chemosensors, and explosive detection. These studies have combined experimental and theoretical approaches to characterize the photophysical and electrochemical properties of these compounds (M. Thippeswamy et al., 2021).
Energy Transfer Studies
Energy transfer studies using derivatives of thiophene substituted 1,3,4-oxadiazoles have been conducted, demonstrating their utility in Förster resonance energy transfer (FRET) applications. This includes potential uses in energy transfer dye lasers (ETDL) to improve efficiency and photostability (L. Naik et al., 2018).
properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-6-4-7(12-5-6)10-13-9(14-15-10)8-2-1-3-16-8/h1-3,6-7,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZZBAUZDCUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CS3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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